1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium
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Overview
Description
1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its fused bicyclic structure, which includes a bromophenyl and a fluorophenyl group. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be achieved through various synthetic routes. Common methods include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . Industrial production methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions, using reagents such as halogens or alkylating agents.
Functionalization: Radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has numerous applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of various derivatives with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural properties.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and the biological system involved. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can be compared with other imidazo[1,2-a]pyridine derivatives. Similar compounds include:
- 2-(4-Fluorophenyl)-1-phenylimidazo[1,2-a]pyridin-1-ium bromide
- Other imidazo[1,2-a]pyridine derivatives with varying substituents on the phenyl rings
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19BrFN2O+ |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(4-fluorophenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol |
InChI |
InChI=1S/C19H19BrFN2O/c20-15-6-10-17(11-7-15)22-13-19(24,14-4-8-16(21)9-5-14)23-12-2-1-3-18(22)23/h4-11,24H,1-3,12-13H2/q+1 |
InChI Key |
PLKRHGIHJSYZAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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